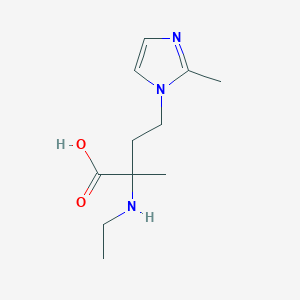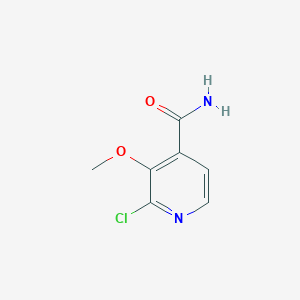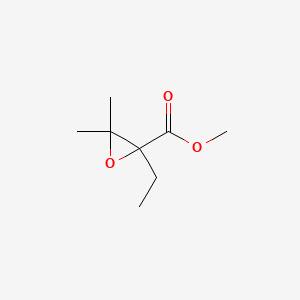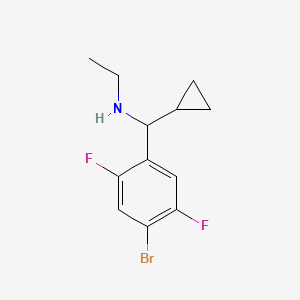
n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine is a chemical compound with the molecular formula C12H14BrF2N. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a cyclopropyl group attached to a phenyl ring, along with an ethanamine group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2,5-difluorobenzaldehyde with cyclopropylmethylamine under reductive amination conditions. This process may involve the use of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-((4-Bromo-2,5-difluorophenyl)methyl)ethanamine
- n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)propanamine
- n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)butanamine
Uniqueness
n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine is unique due to the combination of its bromine, fluorine, and cyclopropyl groups, which confer distinct chemical and physical properties. These structural features can result in different reactivity patterns and biological activities compared to similar compounds.
Eigenschaften
Molekularformel |
C12H14BrF2N |
|---|---|
Molekulargewicht |
290.15 g/mol |
IUPAC-Name |
N-[(4-bromo-2,5-difluorophenyl)-cyclopropylmethyl]ethanamine |
InChI |
InChI=1S/C12H14BrF2N/c1-2-16-12(7-3-4-7)8-5-11(15)9(13)6-10(8)14/h5-7,12,16H,2-4H2,1H3 |
InChI-Schlüssel |
ZKRYRAIYLWSURV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C1CC1)C2=CC(=C(C=C2F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


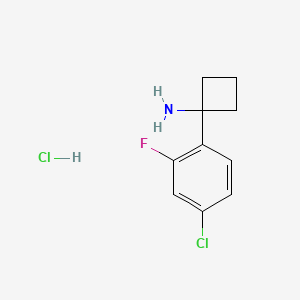
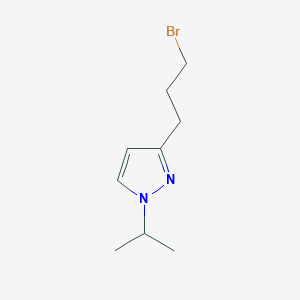
![2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13640918.png)
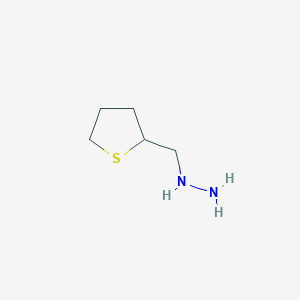
![1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13640937.png)

